
Levocetirizindihydrochlorid
Übersicht
Beschreibung
Levocetirizin-Dihydrochlorid ist ein Antihistaminikum der zweiten Generation, das zur Behandlung von Symptomen im Zusammenhang mit allergischer Rhinitis und chronischer idiopathischer Urtikaria eingesetzt wird . Es ist das R-Enantiomer von Cetirizin und hat eine höhere Affinität zum Histamin-H1-Rezeptor . Levocetirizin-Dihydrochlorid ist bekannt für seine Wirksamkeit bei der Reduzierung von Allergiesymptomen wie Niesen, Schnupfen und Nesselsucht .
Herstellungsmethoden
Levocetirizin-Dihydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert. Das Herstellungsverfahren beinhaltet die katalytische Oxidation von L-Hydroxyzyn unter Verwendung von Pd-M/C als Katalysator . Das resultierende Levocetirizin wird dann zu Levocetirizin-Dihydrochlorid hydrochloriert, das anschließend umkristallisiert wird . Dieses Verfahren gewährleistet hohe Umsätze und eine hohe optische Reinheit des Zielprodukts .
Wissenschaftliche Forschungsanwendungen
Allergy Management
Levocetirizine is effective in alleviating symptoms associated with allergies, including:
- Watery eyes
- Runny nose
- Sneezing
- Itching (both ocular and nasal)
In clinical studies, levocetirizine has shown significant efficacy in improving quality of life for patients suffering from these symptoms. For instance, a study involving 294 patients with perennial allergic rhinitis demonstrated an 86% improvement in total symptom scores within the first week of treatment compared to placebo .
Chronic Urticaria Treatment
Levocetirizine has been extensively studied for its effectiveness in treating chronic idiopathic urticaria. In a double-blind, placebo-controlled trial, patients receiving levocetirizine reported:
- A marked reduction in itching severity.
- A decrease in the number and size of wheals (hives).
- Improved quality of life scores as measured by the Dermatology Life Quality Index .
The therapeutic effects were observed as early as the first week and persisted throughout the treatment duration, with 53% of patients reporting complete symptom resolution after treatment .
Pharmacological Insights
Levocetirizine's pharmacodynamics indicate that it exhibits rapid onset and prolonged action. It effectively inhibits histamine-induced wheal and flare reactions, demonstrating a higher affinity for H1 receptors compared to its predecessor, cetirizine .
Table 1: Pharmacological Properties of Levocetirizine
Property | Value |
---|---|
H1 Receptor Affinity | Ki = 3 nmol/L |
Onset of Action | Within hours |
Duration of Action | Up to 24 hours |
Common Dosage | 5 mg once daily |
Efficacy in Allergic Rhinitis
A multicenter trial evaluated levocetirizine's effectiveness over eight weeks among patients sensitized to house dust mites. The results indicated significant improvements across all allergy symptoms, including nasal congestion, which is often challenging to treat .
Safety Profile
While generally considered safe, there have been rare reports of adverse effects. A notable case study documented levocetirizine-induced liver injury, highlighting the importance of monitoring liver function during treatment . The patient recovered fully after discontinuation of the drug, emphasizing that while side effects are uncommon, they can occur.
Wirkmechanismus
Target of Action
Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is a selective histamine H1-receptor antagonist . The primary target of Levocetirizine is the histamine H1-receptor . Histamine H1-receptors are found on effector cells in the blood vessels, gastrointestinal and respiratory tracts .
Mode of Action
Levocetirizine selectively inhibits histamine H1 receptors . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .
Biochemical Pathways
The biochemical pathway affected by Levocetirizine is the histamine pathway. By selectively inhibiting the histamine H1 receptors, Levocetirizine prevents the activation of this receptor by histamine, thereby preventing the downstream effects of histamine activation .
Pharmacokinetics
Levocetirizine is rapidly and extensively absorbed following oral administration . The bioavailability of Levocetirizine is high, and it has a plasma protein binding rate of 90% . Levocetirizine is metabolized in the liver, with 14% of the drug being metabolized by the CYP3A4 enzyme . The biological half-life of Levocetirizine is between 6 to 10 hours . The drug is excreted through the kidneys and in the feces .
Result of Action
The result of Levocetirizine’s action is the relief of symptoms associated with chronic allergic rhinitis and uncomplicated cases of chronic idiopathic urticaria . By blocking the action of histamine, a substance in the body that causes allergic symptoms, Levocetirizine reduces allergy symptoms such as red, itchy, or watery eyes; a runny nose; sneezing; rashes; or reactions to insect bites or stings .
Action Environment
The action, efficacy, and stability of Levocetirizine can be influenced by various environmental factors. For instance, the presence of food does not affect the overall absorption (bioavailability) of Levocetirizine, but it does delay the time to reach peak concentration (Tmax) by 1.25 hours and lowers the peak concentration (Cmax) by 36% . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver and kidney function . Therefore, individuals with impaired liver or kidney function may require dose adjustments .
Biochemische Analyse
Biochemical Properties
Levocetirizine dihydrochloride has a high affinity for the histamine H1 receptor . It interacts with these receptors, blocking the effects of histamine, a compound that is released in the body during an allergic reaction .
Cellular Effects
Levocetirizine dihydrochloride works by reducing the effects of a natural chemical in the body called histamine . Histamine can produce symptoms such as a runny nose or hives . Levocetirizine dihydrochloride is used to treat symptoms of year-round allergies in adults and children who are at least 6 months old .
Molecular Mechanism
Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is an antihistamine; its principal effects are mediated via selective inhibition of H1 receptors . This means it binds to H1 receptors, preventing histamine from binding and exerting its effects .
Temporal Effects in Laboratory Settings
Levocetirizine dihydrochloride has pharmacodynamically and pharmacokinetically favourable characteristics, including rapid onset of action, high bioavailability, high affinity for and occupancy of the H1-receptor, limited distribution, minimal hepatic metabolism together with minimal untoward effects .
Metabolic Pathways
Levocetirizine dihydrochloride is very poorly metabolised . The metabolic pathways involved in levocetirizine metabolism are oxidation (hydroxylation, O-dealkylation, N-oxidation and N-dealkylation), glucuroconjugation, taurine conjugation and glutathione conjugation with formation of the mercapturic acids .
Transport and Distribution
Levocetirizine dihydrochloride is rapidly and extensively absorbed . The mean apparent volume of distribution (Vz/F) was 26.9 l (0.3 l/kg) indicating that the distribution of levocetirizine is restrictive .
Vorbereitungsmethoden
Levocetirizine dihydrochloride is synthesized through a series of chemical reactions. The preparation method involves the catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst . The resulting levocetirizine is then hydrochlorinated to form levocetirizine dihydrochloride, which is subsequently recrystallized . This method ensures high conversion rates and high optical purity of the target product .
Analyse Chemischer Reaktionen
Levocetirizin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die katalytische Oxidation von L-Hydroxyzyn zur Herstellung von Levocetirizin.
Hydrochlorierung: Die Umwandlung von Levocetirizin zu Levocetirizin-Dihydrochlorid durch Zugabe von Salzsäure.
Umkristallisation: Die Reinigung von Levocetirizin-Dihydrochlorid durch Umkristallisation.
Häufig verwendete Reagenzien in diesen Reaktionen sind Pd-M/C-Katalysator und Salzsäure . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Levocetirizin-Dihydrochlorid .
Vergleich Mit ähnlichen Verbindungen
Levocetirizin-Dihydrochlorid wird mit anderen Antihistaminika wie Cetirizin, Loratadin und Hydroxyzyn verglichen .
Cetirizin: Levocetirizin ist das R-Enantiomer von Cetirizin und hat eine höhere Affinität für H1-Rezeptoren.
Loratadin: Beide sind Antihistaminika der zweiten Generation, aber Loratadin verursacht seltener Schläfrigkeit.
Levocetirizin-Dihydrochlorid zeichnet sich durch seine höhere Bindungsaffinität und reduzierte sedierende Wirkung aus .
Biologische Aktivität
Levocetirizine dihydrochloride is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and potential adverse effects based on diverse research findings.
Levocetirizine acts as a selective antagonist of the H1 histamine receptor. By blocking this receptor, it prevents the actions of histamine, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This mechanism contributes to its effectiveness in alleviating symptoms associated with allergic responses .
Pharmacokinetics
- Absorption : Following a 5 mg oral dose, levocetirizine achieves a maximum concentration () of approximately 0.27 µg/mL within 0.75 hours (). The area under the curve (AUC) is reported as 2.31 µg*h/mL .
- Distribution : The volume of distribution is about 0.33 L/kg, and plasma protein binding averages around 96% .
- Metabolism : Levocetirizine undergoes minimal hepatic metabolism, which reduces the risk of drug interactions .
In Vitro Studies
Levocetirizine has demonstrated several in vitro biological activities:
- Eosinophil Migration : It inhibits eotaxin-induced eosinophil transendothelial migration through endothelial cell monolayers .
- Adhesion Inhibition : The drug also inhibits eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) and interferon (IFN)-γ-stimulated keratinocytes .
In Vivo Studies
In vivo studies have shown that levocetirizine:
- Improves Renal Function : In diabetic rat models, it ameliorates renal oxidative stress and restores nitric oxide bioavailability, indicating potential renoprotective effects .
- Clinical Efficacy : Multiple clinical trials confirm its effectiveness in reducing symptoms of allergic rhinitis and chronic urticaria. For instance, one study reported significant improvements in pruritus intensity and quality of life scores after four weeks of treatment with levocetirizine compared to placebo .
Case Studies
A notable case study highlighted levocetirizine-induced liver injury in a patient who developed jaundice after two months of treatment. Histological examination revealed portal inflammation and cholestasis, underscoring the need for vigilance regarding potential hepatotoxicity associated with this medication .
Comparative Studies
In comparative studies against other antihistamines like rupatadine:
- Levocetirizine showed a lower percentage decrease in total nasal symptom scores (TNSS) compared to rupatadine (18.02% vs. 36.67%) during treatment for seasonal allergic rhinitis .
- However, it still demonstrated significant efficacy in improving quality of life metrics and reducing work productivity impairment due to allergy symptoms .
Summary of Clinical Trials
Eigenschaften
CAS-Nummer |
130018-87-0 |
---|---|
Molekularformel |
C21H26Cl2N2O3 |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
InChI-Schlüssel |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Isomerische SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Aussehen |
Solid powder |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)- acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride cetirizine (R)-form dihydrochloride levocetirizine levocetirizine dihydrochloride levocetirizine hydrochloride levocetrizine UCB-28556 Xusal Xyzal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.